molecular formula C21H22N2O5 B4046316 Ethyl 4-{3-[(4-methoxybenzyl)amino]-2,5-dioxopyrrolidin-1-yl}benzoate

Ethyl 4-{3-[(4-methoxybenzyl)amino]-2,5-dioxopyrrolidin-1-yl}benzoate

Cat. No.: B4046316
M. Wt: 382.4 g/mol
InChI Key: FLODLBQMBZJXOX-UHFFFAOYSA-N
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Description

Ethyl 4-{3-[(4-methoxybenzyl)amino]-2,5-dioxopyrrolidin-1-yl}benzoate is a complex organic compound with potential applications in various fields of scientific research. This compound features a pyrrolidine ring substituted with a 4-methoxybenzylamino group and an ethyl benzoate moiety, making it an interesting subject for studies in organic chemistry and pharmacology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-{3-[(4-methoxybenzyl)amino]-2,5-dioxopyrrolidin-1-yl}benzoate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving a suitable dicarbonyl compound and an amine.

    Introduction of the 4-Methoxybenzylamino Group: This step involves the nucleophilic substitution of the pyrrolidine ring with 4-methoxybenzylamine under appropriate conditions.

    Esterification: The final step involves the esterification of the resulting compound with ethyl benzoate, typically using a catalyst such as sulfuric acid or a coupling reagent like DCC (dicyclohexylcarbodiimide).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-{3-[(4-methoxybenzyl)amino]-2,5-dioxopyrrolidin-1-yl}benzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, potentially leading to the formation of carboxylic acids or ketones.

    Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can convert carbonyl groups to alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the amino group or the ester moiety, leading to the formation of new derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Various nucleophiles such as amines, alcohols, or thiols under basic or acidic conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, particularly in the development of new pharmaceuticals.

    Biology: It may serve as a probe or ligand in biochemical assays to study enzyme interactions or receptor binding.

    Industry: The compound could be used in the development of new materials or as an intermediate in the synthesis of other valuable chemicals.

Mechanism of Action

The mechanism of action of Ethyl 4-{3-[(4-methoxybenzyl)amino]-2,5-dioxopyrrolidin-1-yl}benzoate would depend on its specific application. In a biological context, it may interact with specific enzymes or receptors, modulating their activity. The molecular targets and pathways involved would need to be elucidated through detailed biochemical studies.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 3-[(4-methoxybenzyl)amino]propanoate
  • Ethyl 3-[(2-methoxybenzyl)amino]propanoate
  • Ethyl 3-[(3-ethoxybenzyl)amino]propanoate

Uniqueness

Ethyl 4-{3-[(4-methoxybenzyl)amino]-2,5-dioxopyrrolidin-1-yl}benzoate is unique due to its specific substitution pattern and the presence of both a pyrrolidine ring and an ethyl benzoate moiety. This combination of structural features may confer unique chemical and biological properties, making it a valuable compound for further research and development.

Properties

IUPAC Name

ethyl 4-[3-[(4-methoxyphenyl)methylamino]-2,5-dioxopyrrolidin-1-yl]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22N2O5/c1-3-28-21(26)15-6-8-16(9-7-15)23-19(24)12-18(20(23)25)22-13-14-4-10-17(27-2)11-5-14/h4-11,18,22H,3,12-13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FLODLBQMBZJXOX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)N2C(=O)CC(C2=O)NCC3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Ethyl 4-{3-[(4-methoxybenzyl)amino]-2,5-dioxopyrrolidin-1-yl}benzoate
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Ethyl 4-{3-[(4-methoxybenzyl)amino]-2,5-dioxopyrrolidin-1-yl}benzoate
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Ethyl 4-{3-[(4-methoxybenzyl)amino]-2,5-dioxopyrrolidin-1-yl}benzoate
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Ethyl 4-{3-[(4-methoxybenzyl)amino]-2,5-dioxopyrrolidin-1-yl}benzoate
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Ethyl 4-{3-[(4-methoxybenzyl)amino]-2,5-dioxopyrrolidin-1-yl}benzoate
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Ethyl 4-{3-[(4-methoxybenzyl)amino]-2,5-dioxopyrrolidin-1-yl}benzoate

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